N-[1-(4-methoxyphenyl)butylidene]hydroxylamine
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Overview
Description
N-[1-(4-methoxyphenyl)butylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a butylidene moiety linked to a hydroxylamine functional group. Its molecular structure provides it with distinct chemical properties that make it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)butylidene]hydroxylamine typically involves the condensation reaction between 4-methoxybenzaldehyde and butylamine, followed by the addition of hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Condensation Reaction: 4-methoxybenzaldehyde reacts with butylamine in the presence of an acid catalyst to form an imine intermediate.
Addition of Hydroxylamine: The imine intermediate is then treated with hydroxylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)butylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-methoxyphenyl)butylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)butylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its hydroxylamine group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the methoxyphenyl group can interact with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine
- N-[1-(4-methoxyphenyl)methylidene]hydroxylamine
- N-[1-(4-methoxyphenyl)propylidene]hydroxylamine
Uniqueness
N-[1-(4-methoxyphenyl)butylidene]hydroxylamine is unique due to its specific butylidene moiety, which imparts distinct chemical properties compared to its analogs
Properties
CAS No. |
423115-90-6 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)butylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-3-4-11(12-13)9-5-7-10(14-2)8-6-9/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
GVAYHXYGYSLCPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NO)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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